molecular formula C20H18N2O4 B3553958 5-(3-allyl-4-hydroxy-5-methoxybenzylidene)-3-phenyl-2,4-imidazolidinedione

5-(3-allyl-4-hydroxy-5-methoxybenzylidene)-3-phenyl-2,4-imidazolidinedione

Cat. No. B3553958
M. Wt: 350.4 g/mol
InChI Key: DNVIABRGYLWCOC-LFIBNONCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-(3-allyl-4-hydroxy-5-methoxybenzylidene)-3-phenyl-2,4-imidazolidinedione” is a derivative of imidazolidinedione, which is a class of compounds known for their biological activities . The presence of the allyl, hydroxy, methoxy, and phenyl groups could potentially influence its properties and biological activity.


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves an imidazolidinedione core, substituted at the 3-position by a phenyl group and at the 5-position by a 3-allyl-4-hydroxy-5-methoxybenzylidene group . The exact structure would need to be confirmed by techniques such as NMR or X-ray crystallography.


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The imidazolidinedione core could potentially undergo reactions at the carbonyl groups, while the allyl group could potentially participate in reactions such as the allylic oxidation or the Claisen rearrangement .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbonyl groups and the potentially ionizable hydroxy group could influence its solubility properties .

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Many imidazolidinedione derivatives are known to have biological activity, but without specific studies on this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as its biological activity. Standard safety precautions should be taken when handling it, including the use of personal protective equipment .

Future Directions

Future studies on this compound could include detailed investigations of its synthesis, characterization of its physical and chemical properties, determination of its biological activity, and evaluation of its safety profile .

properties

IUPAC Name

(5E)-5-[(4-hydroxy-3-methoxy-5-prop-2-enylphenyl)methylidene]-3-phenylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4/c1-3-7-14-10-13(12-17(26-2)18(14)23)11-16-19(24)22(20(25)21-16)15-8-5-4-6-9-15/h3-6,8-12,23H,1,7H2,2H3,(H,21,25)/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNVIABRGYLWCOC-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)CC=C)C=C2C(=O)N(C(=O)N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)CC=C)/C=C/2\C(=O)N(C(=O)N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3-allyl-4-hydroxy-5-methoxybenzylidene)-3-phenyl-2,4-imidazolidinedione
Reactant of Route 2
5-(3-allyl-4-hydroxy-5-methoxybenzylidene)-3-phenyl-2,4-imidazolidinedione
Reactant of Route 3
5-(3-allyl-4-hydroxy-5-methoxybenzylidene)-3-phenyl-2,4-imidazolidinedione
Reactant of Route 4
5-(3-allyl-4-hydroxy-5-methoxybenzylidene)-3-phenyl-2,4-imidazolidinedione
Reactant of Route 5
5-(3-allyl-4-hydroxy-5-methoxybenzylidene)-3-phenyl-2,4-imidazolidinedione
Reactant of Route 6
5-(3-allyl-4-hydroxy-5-methoxybenzylidene)-3-phenyl-2,4-imidazolidinedione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.